molecular formula C6H9NO2 B1318100 2-Oxocyclopentanecarboxamide CAS No. 62221-86-7

2-Oxocyclopentanecarboxamide

Cat. No. B1318100
CAS RN: 62221-86-7
M. Wt: 127.14 g/mol
InChI Key: UEPCFCWEIKTKOZ-UHFFFAOYSA-N
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Description

2-Oxocyclopentanecarboxamide is a chemical compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 .


Molecular Structure Analysis

The InChI code for 2-Oxocyclopentanecarboxamide is 1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.

Scientific Research Applications

Enantioselective Bioreduction

Quirós, Rebolledo, and Gotor (1999) explored the enantioselective bioreduction of 2-oxocyclopentanecarboxamides using the fungus Mortierella isabellina. This process produced enantiopure 2-hydroxycyclopentanecarboxamides and is significant for synthesizing optically active hydroxyamides, which are essential for preparing 2-aminomethyl- and 2-aminocyclopentanols (Quirós, Rebolledo, & Gotor, 1999).

Combustion Characteristics in Rocket Propellants

Trache et al. (2015) investigated the role of amide-based compounds, including 2-oxocyclopentanecarboxamides, in affecting the combustion characteristics of composite solid rocket propellants. This research provided insights into the action of these compounds on various combustion processes and thermal behaviors, contributing to the development of more efficient propellants (Trache et al., 2015).

Drug Delivery Systems

Sedláček and Hoogenboom (2020) discussed the use of polymers derived from 2-oxocyclopentanecarboxamides in drug delivery systems. They compared these polymers with other carriers like poly(ethylene glycol) and poly(N-hydroxypropylmethacrylamide), highlighting the emerging potential of these compounds in the context of polymer therapeutics research (Sedláček & Hoogenboom, 2020).

Synthesis of Functionalized Cyclohexenones

Mousavi, Maghsoodlou, and Habibi‐Khorassani (2014) described the synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. They employed a one-pot diastereoselective method using 2-hydroxyethylammonium acetate, demonstrating an efficient and environmentally friendly approach. This synthesis is significant for creating highly functionalized cyclohexenones, useful in various chemical applications (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).

Neurological and Pharmacological Studies

The compound has been studied in various neurological and pharmacological contexts, such as its effects on neuronal voltage-gated sodium channels, as in the case of the anticancer agent oxaliplatin, which includes a derivative of 2-oxocyclopentanecarboxamide (Grolleau et al., 2001).

properties

IUPAC Name

2-oxocyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPCFCWEIKTKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515955
Record name 2-Oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxocyclopentanecarboxamide

CAS RN

62221-86-7
Record name 2-Oxocyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxocyclopentane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M Quirós, F Rebolledo, V Gotor - Tetrahedron: Asymmetry, 1999 - Elsevier
… In order to optimize the stereoselectivity of the process, 2-oxocyclopentanecarboxamide 1a was chosen as a model substrate. Firstly, we carried out the reaction under the same …
Number of citations: 25 www.sciencedirect.com
J Cossy, C Leblanc - Tetrahedron letters, 1991 - Elsevier
… -methyl, N-propargyl-2-oxocyclopentanecarboxamide. Iso-oxy skythantine was synthetized via a photoreductive cyclization of N-methyl, N-propargyl-2-oxocyclopentanecarboxamide 1. …
Number of citations: 20 www.sciencedirect.com
FD Therkelsen, ALL Hansen, EB Pedersen… - Organic & biomolecular …, 2003 - pubs.rsc.org
… Condensation of 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide (11) with oxalyl chloride and condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-…
Number of citations: 44 pubs.rsc.org
J Cossy, D Belotti - Tetrahedron letters, 1988 - Elsevier
… of N,N-diallyl-2-oxocyclopentanecarboxamide …
Number of citations: 34 www.sciencedirect.com
IVV VI - Chemistry Letters - jlc.jst.go.jp
On the other hand, open chain silyl enol ethers''were found to afford 1-(p-toluenesulfonyl)-4-silyloxy-2-azetidinones (V) through 1, 2-cycloaddition to the sulfonyl isocyanate. 4-Silyloxy-2-…
Number of citations: 0 jlc.jst.go.jp
J Cossy - Pure and applied chemistry, 1992 - degruyter.com
… , was then realized from N,N-diallyl-2oxocyclopentanecarboxamide 2 in three steps (ref. 23), and … , was realized from N-methyl, N-propargyl-2oxocyclopentanecarboxamide 25 (ref. 24). …
Number of citations: 12 www.degruyter.com
T Hasegawa, M Inoue, H Aoyama… - The Journal of Organic …, 1978 - ACS Publications
… Similarly, irradiation of N,lV-diisopropyl-2-oxocyclopentanecarboxamide (lb) and 2-oxocyclohexanecarboxamide (lc) under the same conditions also afforded the corresponding bicyclic …
Number of citations: 4 pubs.acs.org
A Benmaati, HH Zahmani, S Hacini, JC Menendez… - …, 2016 - thieme-connect.com
… Following the general procedure, the reaction of N-allyl-2-oxocyclopentanecarboxamide (122 mg, 0.73 mmol) with acrolein (2a; 53.64 μL, 0.803 mmol) in the presence of PS-BEMP (33 …
Number of citations: 4 www.thieme-connect.com
M Zeller, J Warneke, V Azov - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… For the X-ray structures of related trans-3-chloro-N-(3,5-dichlorophenyl)-1,3-dimethyl-2-oxocyclopentanecarboxamide with cis orientation of two methyl groups, see Fischer et al. (1985 […
Number of citations: 1 scripts.iucr.org
SI Inaba, I Ojima, K Yoshida, M Nagai - Journal of Organometallic …, 1979 - Elsevier
The reaction of silyl enol ethers with aryl isocyanates gave 2-siloxycycloalk-1-enecarboxamides or 4-siloxyazetidin-2-ones, depending on the structure of silyl enol ethers. On the other …
Number of citations: 9 www.sciencedirect.com

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